6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide
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Description
The compound “6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide” is a chemical compound with the molecular formula C15H13ClN4O2 and a molecular weight of 316.75. It is a derivative of pyrimidinamine .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves the use of pyrimidifen as a template according to the principle of bioisosterism . Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Mechanism of Action
Pyrimidinamine derivatives, including “6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide”, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .
properties
IUPAC Name |
6-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-2-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2/c1-7-9(3)22-15-12(7)13(17-6-18-15)20-14(21)10-4-5-11(16)19-8(10)2/h4-6H,1-3H3,(H,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVONMCCKZZXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC=NC(=C12)NC(=O)C3=C(N=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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